

# "cis-1-Ethyl-2-Methylcyclopentane" vs. "trans-1-Ethyl-2-Methylcyclopentane" stability

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Compound of Interest

Compound Name: cis-1-Ethyl-2-Methylcyclopentane

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# Stability Showdown: Cis- vs. Trans-1-Ethyl-2-Methylcyclopentane

A comparative guide for researchers on the thermodynamic stability of cis- and trans-1-Ethyl-2-Methylcyclopentane, supported by experimental thermochemical data.

In the realm of stereochemistry, the spatial arrangement of atoms profoundly influences the physical and chemical properties of molecules. For substituted cycloalkanes, the cis and trans isomers often exhibit notable differences in thermodynamic stability. This guide provides an objective comparison of the stability of **cis-1-ethyl-2-methylcyclopentane** and trans-1-ethyl-2-methylcyclopentane, presenting key experimental data and the underlying principles governing their energetic profiles.

# **Executive Summary**

Experimental data on the standard enthalpy of combustion reveals that trans-1-ethyl-2-methylcyclopentane is the more thermodynamically stable isomer compared to its cis counterpart. The lower heat of combustion and consequently more negative enthalpy of formation of the trans isomer indicate a lower potential energy state. This increased stability is primarily attributed to the reduced steric strain between the ethyl and methyl substituents when they are positioned on opposite sides of the cyclopentane ring.



# **Quantitative Comparison of Thermochemical Properties**

The relative stabilities of the cis and trans isomers of 1-ethyl-2-methylcyclopentane can be quantitatively assessed by comparing their standard enthalpies of combustion ( $\Delta H^{\circ}c$ ) and standard enthalpies of formation ( $\Delta H^{\circ}f$ ). The following table summarizes the experimental data for the liquid state of these compounds.

Compound	Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)	Standard Enthalpy of Formation (ΔH°f) (kJ/mol)
cis-1-Ethyl-2- Methylcyclopentane	-5244.1 ± 0.92	-190.6 ± 1.2
trans-1-Ethyl-2- Methylcyclopentane	-5239.62 ± 0.84[1]	-195.1 ± 1.0[1]

Data sourced from the work of Good (1971) as cited by the NIST WebBook.[1][2]

A lower (less positive or more negative) enthalpy of formation signifies greater thermodynamic stability. The data clearly indicates that the trans isomer has a more negative enthalpy of formation, making it the more stable of the two.

# Theoretical Basis for Stability Difference: Steric Hindrance

The observed difference in stability between the cis and trans isomers of 1,2-disubstituted cyclopentanes is predominantly governed by steric strain, which is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.

In **cis-1-ethyl-2-methylcyclopentane**, the ethyl and methyl groups are situated on the same face of the cyclopentane ring. This arrangement forces the substituents into close contact, leading to significant van der Waals repulsion and, consequently, an increase in the molecule's potential energy.



Conversely, in the trans isomer, the ethyl and methyl groups are located on opposite faces of the ring. This configuration maximizes the distance between the bulky alkyl groups, thereby minimizing steric hindrance and resulting in a more stable, lower-energy conformation.

# Isomers cis-1-Ethyl-2-Methylcyclopentane Steric Strain High Steric Strain (Substituents on same side) Relative Potential Energy (Less Stable) Low Steric Strain (Substituents on opposite sides) Relative Potential Energy (More Stable)

Logical Relationship of Isomer Stability

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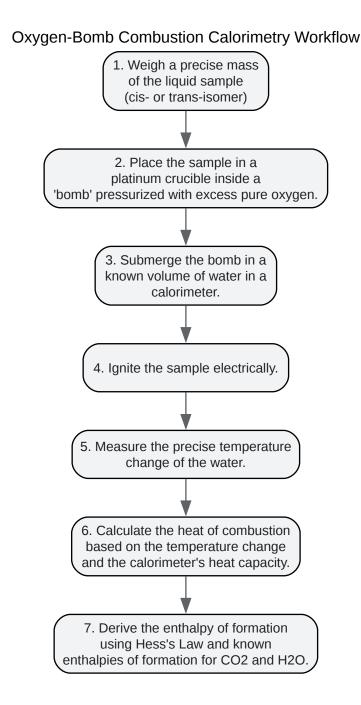
Caption: Steric Strain and Isomer Stability.

# Experimental Methodology: Oxygen-Bomb Combustion Calorimetry

The thermochemical data presented in this guide were determined using oxygen-bomb combustion calorimetry. This established technique allows for the precise measurement of the heat released during the complete combustion of a substance.

**Experimental Workflow:** 





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Caption: Experimental Workflow.

Key Steps in the Protocol:



- A precisely weighed sample of the liquid hydrocarbon is placed in a platinum crucible.
- The crucible is sealed inside a robust steel container, referred to as a "bomb," which is then filled with pure oxygen under high pressure.
- The bomb is submerged in a known quantity of water within an insulated container (the calorimeter).
- The sample is ignited by passing an electric current through a fuse wire.
- The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature.
- The temperature change is meticulously measured using a high-precision thermometer.
- The heat of combustion of the sample is calculated from the observed temperature rise and the predetermined heat capacity of the calorimeter system.
- The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

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### References

- 1. trans-1-Ethyl-2-methyl-cyclopentane [webbook.nist.gov]
- 2. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]
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